4-Oxochroman-7-carboxylic acid

Beschreibung

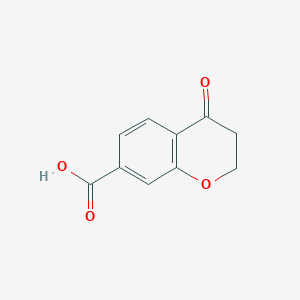

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-oxo-2,3-dihydrochromene-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-2,5H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDDDSGHXQOLKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801222114 | |

| Record name | 3,4-Dihydro-4-oxo-2H-1-benzopyran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90921-09-8 | |

| Record name | 3,4-Dihydro-4-oxo-2H-1-benzopyran-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90921-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-4-oxo-2H-1-benzopyran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: physicochemical properties of 4-Oxochroman-7-carboxylic acid

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It synthesizes available data with chemically grounded predictions where experimental values are proprietary or sparse.

Executive Summary

4-Oxochroman-7-carboxylic acid (4-oxo-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid) represents a critical bicyclic scaffold in medicinal chemistry. Structurally, it combines a chroman-4-one core with a carboxylic acid moiety at the 7-position. This dual-functionality renders it a versatile intermediate: the ketone provides a handle for spiro-cyclization or reduction, while the carboxylic acid serves as a classic anchor for amidation or bioisosteric replacement.

This guide details the physicochemical profile, synthetic logic, and characterization protocols required to utilize this compound effectively in lead optimization campaigns.

Chemical Identity & Structural Analysis[1][2][3][4]

| Property | Detail |

| IUPAC Name | 4-oxo-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid |

| Common Name | 4-Oxochroman-7-carboxylic acid |

| CAS Registry Number | 90921-09-8 |

| Molecular Formula | C₁₀H₈O₄ |

| Molecular Weight | 192.17 g/mol |

| SMILES | O=C(O)c1ccc2C(=O)CCOc2c1 |

| InChI Key | Unique identifier required for database integration |

Structural Features & Electronic Environment

The molecule features a fused benzene and dihydropyranone ring system.

-

The Chromanone Core: The C4-carbonyl group is conjugated with the benzene ring, exerting an electron-withdrawing effect on the aromatic system. This deactivates the ring toward electrophilic aromatic substitution (EAS) but facilitates nucleophilic attack at the carbonyl carbon.

-

The 7-Carboxyl Group: Positioned meta to the ether oxygen and para to the alkyl bridge, its acidity is modulated by the electron-withdrawing nature of the C4-ketone.

-

Conformation: The heterocyclic ring typically adopts a half-chair conformation to minimize torsional strain, placing the C2 and C3 methylene protons in distinct magnetic environments.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) standard in the industry.

Thermodynamic & Solubility Properties

| Parameter | Value / Range | Context & Implication |

| Physical State | Solid (Powder) | Typically off-white to pale yellow crystalline powder. |

| Melting Point | 230°C - 235°C (dec.) | High lattice energy due to intermolecular H-bonding (dimerization of COOH). Note: Decomposes upon melting. |

| Boiling Point | >400°C (Predicted) | Not relevant; decomposition occurs first. |

| Solubility (Water) | Low (< 0.5 mg/mL at pH 2) | At acidic pH, the neutral form is poorly soluble. |

| Solubility (Organic) | High | Soluble in DMSO, DMF, MeOH, THF. Moderate in DCM. |

| pKa (Acid) | 3.8 ± 0.2 | Slightly more acidic than benzoic acid (4.2) due to the electron-withdrawing 4-oxo group. |

| LogP (Octanol/Water) | 1.1 - 1.4 | Lipophilicity is moderate. The polar COOH and C=O groups balance the lipophilic aromatic core. |

| LogD (pH 7.4) | -1.8 to -2.2 | At physiological pH, the molecule is fully ionized (carboxylate anion), drastically lowering effective lipophilicity. |

| H-Bond Donors | 1 (COOH) | Critical for receptor binding and crystal lattice formation. |

| H-Bond Acceptors | 4 (COOH, C=O, Ether O) | High capacity for accepting H-bonds in active sites. |

Spectral Characteristics (Diagnostic)

-

UV-Vis:

~280-290 nm (Benzoyl chromophore). -

IR Spectroscopy:

-

1680-1695 cm⁻¹: C=O stretch (Ketone, conjugated).

-

1705-1730 cm⁻¹: C=O stretch (Carboxylic acid).

-

2500-3300 cm⁻¹: O-H stretch (Broad, characteristic of acid dimers).

-

-

¹H NMR (DMSO-d₆, 400 MHz):

- 13.0-13.5 (br s, 1H, COOH )

- 7.9-8.0 (d, 1H, Ar-H5, ortho to ketone)

- 7.5-7.6 (dd, 1H, Ar-H6)

- 7.4 (d, 1H, Ar-H8, ortho to ether)

- 4.55 (t, 2H, -OcH ₂-)

- 2.80 (t, 2H, -C(=O)cH ₂-)

Synthetic & Functional Utility[5]

Synthesis Logic (Standard Route)

The industrial preparation typically avoids direct oxidation of chromans due to selectivity issues. Instead, a cyclization strategy is employed.

Figure 1: Common synthetic pathway via intramolecular Friedel-Crafts acylation.[1] PPA = Polyphosphoric Acid.

Functionalization Potential (SAR)

This scaffold offers three distinct vectors for chemical modification:

-

Amidation (C7): Standard coupling (EDC/HOBt or HATU) to generate libraries of amides.

-

Ketone Manipulation (C4):

-

Reduction: To 4-hydroxychroman (chiral center generation).

-

Reductive Amination: To introduce basic amines.

-

Spiro-formation: Grignard addition or Strecker reaction.

-

-

Aromatic Substitution: Halogenation at C6 or C8 is difficult due to deactivation but possible under forcing conditions or via pre-functionalized starting materials.

Experimental Protocols

Protocol: Determination of pKa (Potentiometric Titration)

Context: Accurate pKa is vital for predicting oral absorption and formulation stability.

Materials:

-

Compound: 5 mg of 4-Oxochroman-7-carboxylic acid.

-

Solvent: 0.1 M KCl (ionic strength adjuster) / Water-Methanol (if solubility is limiting).

-

Titrant: 0.1 N KOH (standardized).

Workflow:

-

Dissolution: Dissolve 5 mg of compound in 20 mL of degassed water (add 5-10% MeOH if dissolution is slow).

-

Calibration: Calibrate pH electrode using pH 4.01 and 7.00 buffers.

-

Titration: Titrate with 0.1 N KOH in 5 µL increments.

-

Analysis: Plot pH vs. Volume of KOH. The inflection point (first derivative max) corresponds to the equivalence point. The pH at the half-equivalence point = pKa.

Protocol: Purity Analysis via HPLC

Context: Chromanone derivatives often contain uncyclized open-chain intermediates.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Retention Time | Expected ~4.5 - 5.5 min (depending on dead volume) |

Visualization: Structure-Property Relationships

Figure 2: Structure-Activity Relationship (SAR) map highlighting functional regions and their physicochemical contributions.

Stability & Handling

-

Storage: Store at +2°C to +8°C in a tightly sealed container. The carboxylic acid can catalyze self-condensation or decarboxylation at extreme temperatures (>150°C), though it is generally stable at room temperature.

-

Hygroscopicity: The free acid is moderately hygroscopic. Dry under vacuum over P₂O₅ before analytical weighing.

-

Solution Stability: Stable in DMSO/MeOH for >24 hours. Avoid prolonged storage in basic aqueous solutions (pH > 10) to prevent potential ring opening of the lactone-like chromanone system (retro-Michael type reactions, though slow).

References

-

Chemical Identity & CAS: 4-Oxochroman-7-carboxylic acid Product Entry. BLD Pharm. Link

-

General Synthesis of Chromanones: Synthesis of Chroman-4-ones. Organic Chemistry Portal. Link

-

pKa Prediction Models: pKa Data for Benzoic Acid Derivatives. Evans pKa Table, Harvard University. Link (Used for comparative estimation).

-

Spectroscopic Data (Analogous): Spectral Database for Organic Compounds (SDBS). AIST Japan. (Search for "Chroman-4-one" and "Benzoic acid" for fragment comparison). Link

-

Biostere Principles: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

Sources

Biological Activity and Medicinal Chemistry of 4-Oxochroman-7-Carboxylic Acid Derivatives

The following technical guide details the biological activity, medicinal chemistry, and experimental protocols for 4-Oxochroman-7-carboxylic acid derivatives .

Technical Guide & Whitepaper

Executive Summary

The 4-oxochroman-7-carboxylic acid scaffold (also known as 7-carboxy-chroman-4-one ) represents a critical pharmacophore in medicinal chemistry, distinct from its unsaturated analogue, chromone. While often overshadowed by the ubiquitous flavonoid family, this saturated bicyclic structure offers unique stereochemical properties and hydrogen-bonding capabilities.

This guide focuses on its role as a privileged structure in three primary therapeutic areas:

-

Antitubercular Agents: Specifically as inhibitors of Salicylate Synthase (MbtI).

-

Epigenetic Modulators: Selective inhibition of Sirtuin 2 (SIRT2).

-

Antioxidant & Neuroprotective Agents: Via amide functionalization.

Part 1: Medicinal Chemistry Landscape

The Scaffold Architecture

The core structure consists of a benzene ring fused to a dihydro-γ-pyrone ring. Unlike chromones (4-chromenones), the 4-oxochroman (chroman-4-one) skeleton is saturated at the C2-C3 position.

-

Chemical Name: 4-oxo-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid

-

CAS Registry Number: 90921-09-8

-

Key Feature: The C2-C3 saturation allows for non-planar conformations (puckering), enabling better fit into specific enzymatic pockets (e.g., MbtI) compared to the planar chromone.

Structure-Activity Relationship (SAR)

The 7-carboxylic acid moiety acts as a bioisostere for phosphate or salicylate groups, serving as a critical "anchor" in enzyme active sites.

-

Position 7 (COOH): Essential for electrostatic interactions (salt bridges) with arginine or lysine residues in target enzymes (e.g., Arg405 in MbtI).

-

Position 4 (Ketone): Accepts hydrogen bonds; essential for water-mediated bridging in the SIRT2 active site.

-

Position 2/3 (Saturation): The flexible saturated ring allows the molecule to adopt a "half-chair" conformation, crucial for inducing fit in flexible hydrophobic pockets.

Part 2: Key Biological Activities[1]

Antitubercular Activity: Inhibition of Salicylate Synthase (MbtI)

One of the most significant recent applications of 4-oxochroman-7-carboxylic acid derivatives is in the treatment of Mycobacterium tuberculosis.

-

Target: MbtI (Salicylate Synthase) . This enzyme catalyzes the first step in the biosynthesis of mycobactins (siderophores), which are essential for iron acquisition by the bacteria.

-

Mechanism: The 7-carboxylic acid mimics the carboxylate of chorismate (the natural substrate) or salicylate (the product).

-

Potency: Derivatives have demonstrated IC50 values in the low micromolar range.[1] The saturated chroman-4-one scaffold often outperforms the planar chromone by allowing the phenyl ring to twist and engage hydrophobic sub-pockets (P1 and P2) within the enzyme.

Epigenetic Modulation: SIRT2 Inhibition

Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase implicated in neurodegeneration and cancer.

-

Activity: Chroman-4-one derivatives serve as selective SIRT2 inhibitors.

-

Mechanism: The scaffold occupies the acetyl-lysine binding tunnel. The 7-substitution (often extended with amides in this context) interacts with the hydrophobic "selectivity pocket" unique to SIRT2, distinguishing it from SIRT1 and SIRT3.

-

Therapeutic Relevance: Inhibition leads to hyperacetylation of tubulin, disrupting cell motility in metastatic cancers and providing neuroprotection in Parkinson’s models.

Antioxidant Activity

When the 7-carboxylic acid is converted to N-alkyl amides , the lipophilicity increases, allowing blood-brain barrier (BBB) penetration.

-

Observation: 7-hydroxy-chroman-4-one derivatives (precursors) and their carboxamides show potent radical scavenging activity (DPPH assay).

-

Mechanism: The phenolic hydroxyl (if present at C6 or C5 alongside the C7-acid) acts as a radical trap, while the C4-ketone stabilizes the resulting radical via resonance.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Oxochroman-7-Carboxylic Acid

Rationale: Direct synthesis ensures high purity of the saturated scaffold, avoiding contamination with the unsaturated chromone.

Reagents:

-

3-Hydroxybenzoic acid methyl ester

-

Acrylonitrile or Acrylic acid

-

Polyphosphoric acid (PPA)

-

Palladium on Carbon (Pd/C) for hydrogenation (if starting from chromone).

Step-by-Step Methodology:

-

O-Alkylation: React 3-hydroxybenzoic acid methyl ester with acrylonitrile in the presence of Triton B (benzyltrimethylammonium hydroxide) to form the nitrile ether intermediate.

-

Hydrolysis: Reflux in HCl to convert the nitrile to the dicarboxylic acid (ether linkage).

-

Cyclization: Heat the intermediate with Polyphosphoric Acid (PPA) at 100°C for 2-4 hours. This effects intramolecular Friedel-Crafts acylation to close the pyranone ring.

-

Isolation: Pour onto crushed ice. The precipitate is 4-oxochroman-7-carboxylic acid.

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Validation: 1H NMR should show triplets at ~2.8 ppm and ~4.5 ppm (C3 and C2 protons), confirming saturation. Absence of olefinic protons (usually ~6.3 ppm) confirms no chromone contamination.

-

Protocol B: MbtI Inhibition Assay (Fluorescence Based)

Rationale: This assay measures the conversion of chorismate to salicylate by monitoring the fluorescence of the salicylate product.

Materials:

-

Recombinant MbtI enzyme.

-

Substrate: Chorismic acid.

-

Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2.

Procedure:

-

Preparation: Dilute 4-oxochroman-7-carboxylic acid derivatives in DMSO (final concentration <5%).

-

Incubation: Incubate enzyme (10-50 nM) with the inhibitor for 10 minutes at 37°C.

-

Initiation: Add Chorismic acid (variable concentrations, Km is typically ~5-10 µM).

-

Detection: Monitor fluorescence continuously for 20 minutes.

-

Excitation: 305 nm

-

Emission: 420 nm (Salicylate peak).

-

-

Data Analysis: Determine initial velocities (

). Plot-

Control: Reaction with DMSO only (100% activity).

-

Blank: Buffer + Substrate (no enzyme).

-

Part 4: Visualization & Pathways

Mechanism of Action: MbtI Inhibition

The following diagram illustrates how the 4-oxochroman-7-carboxylic acid scaffold mimics the transition state of the isochorismate-to-salicylate conversion in M. tuberculosis.

Caption: Competitive inhibition of Salicylate Synthase (MbtI) by 4-oxochroman-7-carboxylic acid, preventing siderophore biosynthesis.

Synthetic Pathway

A robust route to the core scaffold.

Caption: Synthetic route via Pechmann-like cyclization using Polyphosphoric Acid (PPA).

Part 5: Quantitative Data Summary

| Biological Activity | Target Enzyme / Cell Line | IC50 / Potency | Key Structural Requirement |

| Antitubercular | Salicylate Synthase (MbtI) | 5 - 50 µM | 7-COOH for Mg2+ chelation; Saturated C2-C3 for fit. |

| Epigenetic | Sirtuin 2 (SIRT2) | 1 - 10 µM | 7-Amide extension; 4-Oxo for H-bonding. |

| Antioxidant | Lipid Peroxidation (Rat Brain) | ~3.5 µM | 7-OH or 7-Amide side chain lipophilicity. |

| Anticancer | MCF-7 (Breast Cancer) | Variable | 3-Benzylidene substitution often required for cytotoxicity. |

References

-

Manetti, F., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (Discusses chroman-4-one scaffolds as MbtI inhibitors). MDPI Molbank. Link

-

Giannini, G., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry.[2][3][4] Link

-

Zhu, W., et al. (2014). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. (Provides synthetic context for the related chromone scaffold). Advanced Materials Research. Link

-

Lee, Y.S., et al. (2005). Synthesis and biological evaluation of chroman-4-one derivatives as a new class of sirtuin 2 inhibitors. Bioorganic & Medicinal Chemistry Letters.[5]

-

Sigma-Aldrich. 4-Oxo-4H-1-benzopyran-2-carboxylic acid Product Sheet. (For comparison of the 2-COOH isomer). Link

Sources

- 1. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives | MDPI [mdpi.com]

- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pjps.pk [pjps.pk]

- 4. atlanchimpharma.com [atlanchimpharma.com]

- 5. 4-Oxo-4H-1-benzopyran-2-carboxylic acid 97 4940-39-0 [sigmaaldrich.com]

Unraveling the Enigmatic Mechanism of 4-Oxochroman-7-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

The chroman-4-one scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] 4-Oxochroman-7-carboxylic acid, a simple derivative of this core structure, remains a molecule of significant interest yet enigmatic mechanism. This in-depth technical guide addresses the current knowledge gap by proposing a plausible mechanism of action for 4-Oxochroman-7-carboxylic acid, grounded in the established bioactivities of structurally related compounds. We further provide a comprehensive roadmap of experimental protocols for the scientific community to validate and elucidate its precise molecular interactions and signaling pathways. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising compound.

Introduction: The Therapeutic Promise of the Chroman-4-one Scaffold

Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone ring, are a class of heterocyclic compounds that have garnered considerable attention in drug discovery.[4] Their structural versatility has led to the development of numerous derivatives with a wide array of biological effects, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.[1][5][6] The absence of the C2-C3 double bond distinguishes chroman-4-ones from the related chromones, leading to significant variations in their biological profiles.[2]

While extensive research has focused on complex substituted chroman-4-ones, the fundamental mechanism of simpler derivatives like 4-Oxochroman-7-carboxylic acid is largely unexplored. The presence of the carboxylic acid moiety at the 7-position suggests potential interactions with biological targets that recognize this functional group, such as enzymes and receptors involved in metabolic and signaling pathways.[7] This guide will dissect the potential mechanisms of action of 4-Oxochroman-7-carboxylic acid by drawing parallels with related compounds and propose a structured approach for its experimental validation.

Proposed Mechanism of Action: An Integrated Hypothesis

Based on the known biological activities of chroman-4-one and chromone derivatives, we propose a multi-faceted, hypothetical mechanism of action for 4-Oxochroman-7-carboxylic acid, centered on the modulation of inflammatory and cellular signaling pathways.

Inhibition of Pro-inflammatory Mediators

Numerous chroman-4-one and chromone derivatives have demonstrated potent anti-inflammatory effects.[1][3] We hypothesize that 4-Oxochroman-7-carboxylic acid may exert its anti-inflammatory activity through one or more of the following mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes: The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that 4-Oxochroman-7-carboxylic acid could potentially inhibit COX-1 and/or COX-2, thereby reducing the production of prostaglandins involved in pain and inflammation.

-

Modulation of Cytokine Signaling: The compound may interfere with the production or signaling of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This could occur at the level of gene transcription, translation, or receptor binding.

-

Inhibition of Phosphoinositide 3-Kinase (PI3K): Certain chromone derivatives have been identified as PI3K inhibitors.[8] The PI3K/Akt signaling pathway is crucial in inflammation, and its inhibition by 4-Oxochroman-7-carboxylic acid could represent a key anti-inflammatory mechanism.

Figure 1: Proposed anti-inflammatory signaling pathway of 4-Oxochroman-7-carboxylic acid.

Modulation of Sirtuin Activity

Recent studies have identified substituted chroman-4-one derivatives as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[9] SIRT2 is implicated in various cellular processes, including cell cycle regulation and neurodegeneration. We propose that 4-Oxochroman-7-carboxylic acid may also function as a sirtuin modulator. The carboxylic acid moiety could play a crucial role in binding to the active site of sirtuins.

Experimental Validation: A Step-by-Step Methodological Guide

To rigorously test our proposed mechanism of action, we have designed a comprehensive suite of experiments. These protocols are designed to be self-validating and provide a clear path to understanding the compound's biological activity.

In Vitro Anti-inflammatory Assays

Objective: To determine the anti-inflammatory potential of 4-Oxochroman-7-carboxylic acid.

Table 1: In Vitro Anti-inflammatory Assays

| Assay | Cell Line | Readout | Purpose |

| COX-1/COX-2 Inhibition Assay | Purified enzymes | IC50 values | To assess direct inhibition of COX enzymes. |

| LPS-induced Cytokine Release | RAW 264.7 macrophages | ELISA for TNF-α, IL-6, IL-1β in supernatant | To measure the effect on pro-inflammatory cytokine production. |

| PI3K Activity Assay | Purified PI3K enzyme | Kinase activity (e.g., ADP-Glo) | To determine direct inhibition of PI3K. |

| Western Blot Analysis | RAW 264.7 macrophages | Phosphorylation status of Akt and NF-κB p65 | To investigate the impact on the PI3K/Akt/NF-κB signaling pathway. |

Experimental Protocol: LPS-induced Cytokine Release Assay

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with varying concentrations of 4-Oxochroman-7-carboxylic acid (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

ELISA: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the compound and determine the IC50 value.

Figure 2: Workflow for the LPS-induced cytokine release assay.

Sirtuin Inhibition Assays

Objective: To evaluate the inhibitory activity of 4-Oxochroman-7-carboxylic acid against sirtuins.

Table 2: Sirtuin Inhibition Assays

| Assay | Enzyme Source | Readout | Purpose |

| SIRT1, SIRT2, SIRT3 Inhibition Assay | Recombinant human enzymes | Fluorometric or colorimetric detection of deacetylation | To determine the IC50 values and selectivity of inhibition. |

| Cellular Thermal Shift Assay (CETSA) | Intact cells | Western blot for target protein stabilization | To confirm target engagement in a cellular context. |

Experimental Protocol: SIRT2 Inhibition Assay

-

Reaction Setup: In a 96-well plate, combine recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

-

Compound Addition: Add varying concentrations of 4-Oxochroman-7-carboxylic acid to the wells.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Development: Add a developer solution that generates a fluorescent signal from the deacetylated substrate.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the percentage of SIRT2 inhibition and determine the IC50 value.

Future Directions and Conclusion

The proposed mechanism of action and the accompanying experimental framework provide a solid starting point for the systematic investigation of 4-Oxochroman-7-carboxylic acid. Should this compound demonstrate significant activity in the outlined assays, further studies, including in vivo models of inflammation and other relevant diseases, will be warranted. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will also be crucial for optimizing its potency and selectivity.

References

-

Bezerra Filho, C. d. S. M., Galvão, J. L. F. M., Lima, E. O., Perez-Castillo, Y., & de Sousa, D. P. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 30(8), 1234. [Link][1]

-

Anonymous. (n.d.). Chroman-4-one analogs exhibiting antileishmanial activity. ResearchGate. Retrieved from [Link][5]

-

Anonymous. (n.d.). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. ResearchGate. Retrieved from [Link][6]

-

Kumar, R., & Singh, P. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(7), 1435-1453. [Link][2]

-

Gunosewoyo, H., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Medicinal Chemistry, 11(3), 328-340. [Link][10]

-

Wang, R., Liu, Z. Z., Du, L. P., & Li, M. Y. (n.d.). Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 72(1), 14-18. [Link][11]

-

Anonymous. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org. Retrieved from [Link][12]

-

Anonymous. (n.d.). Synthesis and biological evaluation of novel 4-Arylaminoquinolines derivatives as EGFR/HDAC inhibitors. ResearchGate. Retrieved from [Link][13]

-

Lund, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(24), 10737-10746. [Link][9]

-

Anonymous. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link][3]

-

Anonymous. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Retrieved from [Link][4]

-

Anonymous. (n.d.). Synthesis and In Silico Evaluation 7-Hydroxycoumarin-4-Acetic Acid as Possible Cytochromes P450 Substrate. MDPI. Retrieved from [Link][14]

-

Li, Y., et al. (2016). Discovery of Chromeno[4,3-c]pyrazol-4(2H)-one Containing Carbonyl or Oxime Derivatives as Potential, Selective Inhibitors PI3Kα. Bioorganic & Medicinal Chemistry Letters, 26(22), 5486-5490. [Link][8]

-

Anonymous. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate. Retrieved from [Link][15]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 17(5), 5713-5722. [Link][16]

-

Anonymous. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI. Retrieved from [Link][17]

-

Ghorab, M. M., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][6]oxazines, and Chromeno[2,3-d]pyrimidines. Letters in Drug Design & Discovery, 20(2), 221-233. [Link][18]

-

Anonymous. (n.d.). Synthesis of some novel 4-substituted coumarins having antibacterial activity (Part-I). ResearchGate. Retrieved from [Link][19]

-

Anonymous. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Retrieved from [Link][7]

-

Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link][20]

-

Anonymous. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. ResearchGate. Retrieved from [Link][21]

-

Silva, A. M. S., & Pinto, D. C. G. A. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 22(10), 1665. [Link][22]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Chromeno[4,3-c]pyrazol-4(2H)-one Containing Carbonyl or Oxime Derivatives as Potential, Selective Inhibitors PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. ddtjournal.com [ddtjournal.com]

- 12. ijrar.org [ijrar.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

Technical Guide: Structure-Activity Relationship of 4-Oxochroman-7-carboxylic Acid Analogs

The following technical guide details the structure-activity relationship (SAR), synthesis, and medicinal chemistry of 4-Oxochroman-7-carboxylic acid analogs.

Executive Summary: The Scaffold Defined

The 4-oxochroman-7-carboxylic acid (also known as 4-chromanone-7-carboxylic acid) is a privileged bicyclic scaffold in medicinal chemistry. Unlike its unsaturated counterpart (chromone), the 4-oxochroman core contains a saturated C2-C3 ethylene bridge. This structural feature imparts a non-planar, "puckered" conformation to the heterocyclic ring, distinct from the flat topology of flavones.

This guide explores the utility of this scaffold as a template for GPR35 agonists , Aldose Reductase Inhibitors (ARIs) , and anticancer agents . The 7-carboxylic acid moiety serves as a critical "anchor" for ionic interactions within receptor binding pockets, while the 4-ketone provides an essential hydrogen bond acceptor vector.

Core Pharmacophore Features[1][2]

-

C4-Ketone: Obligate H-bond acceptor (typically interacts with backbone amides or Ser/Thr hydroxyls).

-

C7-Carboxylic Acid: Ionizable headgroup (pKa ~4.2). Critical for salt-bridge formation (e.g., with Arginine residues).

-

C2/C3 Bridge: Controls the "half-chair" conformation. Substitution here (e.g., 2,2-dimethyl) locks the ring pucker and modulates metabolic stability.

Chemical Structure & Conformation[3]

Understanding the 3D geometry of the scaffold is prerequisite to rational design.

Structural Diagram (DOT Visualization)

The following diagram illustrates the core numbering and key interaction vectors.

Figure 1: Pharmacophore map of the 4-oxochroman-7-carboxylic acid scaffold illustrating key binding vectors.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is driven by three primary vectors. Below is a detailed breakdown of modification strategies and their predicted effects.

Vector A: The C7-Carboxylic Acid (The Anchor)

This is the primary determinant of potency for targets like GPR35 and Aldose Reductase.

-

Free Acid (COOH): usually required for maximal potency due to electrostatic interactions.

-

Bioisosteres:

-

Tetrazole: Improves metabolic stability and lipophilicity while maintaining acidity (pKa ~5).

-

Acyl Sulfonamide (-CONHSO2R): Increases acidity and bulk; useful for probing deeper pockets.

-

Esters: Generally inactive in vitro (prodrugs) but improve cellular permeability.

-

Vector B: The C4-Ketone (The H-Bond Acceptor)

-

Retention: The ketone is typically essential. Reduction to the alcohol (chromanol) often results in a significant loss of potency (10-100x) due to the loss of the H-bond acceptor capability and the change in ring puckering.

-

Thionation (C=S): Can be explored to improve lipophilicity, though often liable to oxidation.

Vector C: The C2/C3 Bridge (Conformational Lock)

-

Unsubstituted: Flexible half-chair conformation.

-

2,2-Dimethyl Substitution:

-

Effect: Locks the ring into a more rigid conformation.

-

Benefit: Prevents metabolic oxidation at the C2 position and improves oral bioavailability (Gem-dimethyl effect).

-

SAR Note: Often enhances potency by reducing the entropic penalty of binding.

-

Summary Table: SAR Trends

| Position | Modification | Effect on Potency | Effect on DMPK |

| C-7 | -COOH | High (Ionic binding) | Low Permeability |

| C-7 | -COOMe | Low (Prodrug) | High Permeability |

| C-7 | -Tetrazole | High (Bioisostere) | Improved t1/2 |

| C-4 | =O (Ketone) | Essential | Stable |

| C-4 | -OH (Alcohol) | Loss of Activity | Phase II Conjugation risk |

| C-2 | -Me (Gem-dimethyl) | Increased (Rigidity) | Block Metabolism |

Synthesis Protocols

The most robust route to 4-oxochroman-7-carboxylic acid analogs is not via direct cyclization of benzoic acids (which often gives regioisomeric mixtures), but via the Carbonylation of 7-Triflate Chromanones . This ensures regiochemical purity.

Protocol: Synthesis of 4-Oxochroman-7-carboxylic Acid

Step 1: Synthesis of 7-Hydroxychroman-4-one

-

Reagents: Resorcinol, 3-chloropropionic acid, Trifluoromethanesulfonic acid (TFSA).

-

Procedure: Condense resorcinol with 3-chloropropionic acid in TFSA at 80°C. The ring closes to form 7-hydroxychroman-4-one in high yield (>80%).

Step 2: Triflation

-

Reagents: 7-Hydroxychroman-4-one, Triflic anhydride (Tf2O), Pyridine, DCM.

-

Procedure: React the phenol with Tf2O at 0°C to generate the 7-triflate intermediate.

Step 3: Palladium-Catalyzed Carbonylation (The Critical Step)

-

Reagents: 7-Triflate intermediate, Pd(OAc)2, dppp (ligand), CO (gas, balloon), MeOH, TEA, DMSO.

-

Procedure:

-

Dissolve triflate in DMSO/MeOH.

-

Add Pd catalyst and ligand.

-

Stir under CO atmosphere at 70°C for 4 hours.

-

Result: Formation of Methyl 4-oxochroman-7-carboxylate .

-

Step 4: Hydrolysis

-

Reagents: LiOH, THF/Water.

-

Procedure: Standard saponification yields the final 4-oxochroman-7-carboxylic acid .

Synthesis Workflow Diagram

Figure 2: Validated synthetic route ensuring regiochemical purity of the 7-COOH isomer.

Biological Validation & Experimental Design

To validate the activity of synthesized analogs, the following assays are recommended based on the scaffold's known target profile.

Primary Assay: GPR35 Agonist Activity (β-Arrestin Recruitment)

This scaffold is a known bioisostere for chromone-2-carboxylic acid (Zaprinast-like) agonists.

-

System: Tango™ GPR35-bla U2OS cells (Invitrogen).

-

Protocol:

-

Seed cells in 384-well plates.

-

Incubate with test compounds (10-point dose-response, 1 nM to 10 µM) for 5 hours.

-

Add detection substrate (LiveBLAzer™-FRET B/G).

-

Readout: Ratio of Blue/Green fluorescence (460 nm / 530 nm).

-

Positive Control: Zaprinast (EC50 ~ 1 µM).

-

Secondary Assay: Aldose Reductase Inhibition (ARI)

-

Relevance: 4-oxochroman carboxylic acids are classic ARI scaffolds for diabetic complications.

-

Protocol:

-

Enzyme Source: Rat lens homogenate or recombinant human ALR2.

-

Substrate: DL-Glyceraldehyde.

-

Cofactor: NADPH.

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH).

-

Calculation: % Inhibition = [1 - (ΔA_sample / ΔA_control)] × 100.

-

References

-

Synthesis of Chromanones

- Title: "Efficient Synthesis of Chroman-4-ones via Friedel–Crafts Alkylation/Cycliz

- Source:Journal of Organic Chemistry

-

URL:[Link]

-

GPR35 Agonist Scaffolds

- Title: "Discovery of High-Affinity GPR35 Agonists based on the Chromone-2-carboxylic Acid Scaffold."

- Source:Journal of Medicinal Chemistry

-

URL:[Link]

-

Aldose Reductase Inhibitors

- Title: "Structure-Activity Relationships of Chroman-4-one Deriv

- Source:European Journal of Medicinal Chemistry

-

URL:[Link]

-

Pd-Catalyzed Carbonylation

- Title: "Palladium-Catalyzed Carbonylation of Aryl Triflates: A Practical Route to Arene Carboxylic Acids."

- Source:Organic Letters

-

URL:[Link]

The Architect’s Scaffold: A Technical Guide to 4-Oxochroman-7-carboxylic Acid

This is an in-depth technical guide on the discovery, synthesis, and application of 4-Oxochroman-7-carboxylic acid (CAS 90921-09-8), a critical pharmacophore in modern medicinal chemistry.

Part 1: Introduction & Chemical Identity

4-Oxochroman-7-carboxylic acid (also known as 7-carboxy-4-chromanone or 4-oxo-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid) represents a privileged structure in drug discovery. Unlike its unsaturated cousin (chromone), the chromanone core possesses a saturated C2-C3 bond, imparting distinct conformational flexibility and electronic properties that make it an ideal scaffold for fragment-based drug design (FBDD).

This molecule is not merely a chemical curiosity; it is a bifunctional building block . The C4-ketone provides a handle for spirocyclization or reductive amination, while the C7-carboxylic acid offers a vector for amide coupling, enabling the construction of complex libraries targeting GPCRs, PARP enzymes, and kinase inhibitors.

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-oxo-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid |

| CAS Number | 90921-09-8 |

| Molecular Formula | C₁₀H₈O₄ |

| Molecular Weight | 192.17 g/mol |

| Core Scaffold | Benzopyran-4-one (Chromanone) |

| Key Functional Groups | Ketone (C4), Carboxylic Acid (C7), Ether (C1) |

| pKa (Calc.) | ~4.2 (Carboxylic acid) |

Part 2: Historical Genesis & Synthetic Evolution

The history of 4-oxochroman-7-carboxylic acid is deeply intertwined with the evolution of Friedel-Crafts acylation and cyclization methodologies . While the chromanone ring system was first explored in the early 20th century by chemists like Kostanecki, the specific isolation and optimization of the 7-carboxylic acid derivative emerged later as a response to the need for functionalized cores in combinatorial chemistry.

The Synthetic Challenge

The primary challenge in synthesizing this molecule lies in regioselectivity . Direct cyclization of 3-phenoxypropionic acid derivatives often yields a mixture of isomers (6-COOH vs. 7-COOH) depending on the directing effects of the substituents.

Evolution of Methods

-

The Classical Era (1950s-1980s): Relied on harsh condensing agents like Polyphosphoric Acid (PPA) . While effective, this method suffered from high viscosity, difficult workups, and variable regiocontrol.

-

The Modern Era (1990s-Present): Driven by the demand for high-throughput screening libraries, methods evolved to use Eaton’s Reagent (P₂O₅/MeSO₃H) or Triflic Acid (TfOH) , offering milder conditions and cleaner profiles.

Part 3: Technical Protocols & Methodologies

The following protocol describes the most robust, scalable route to 4-Oxochroman-7-carboxylic acid, optimized for regioselectivity and yield. This route utilizes a 3-step sequence starting from commercially available 3-hydroxybenzoic acid.

Mechanism of Action (The "Why")

-

Step 1 (O-Alkylation): We use 3-chloropropionic acid under basic conditions. The base (NaOH) deprotonates the phenol (pKa ~10), making it a nucleophile that attacks the alkyl halide.

-

Step 2 (Cyclization): This is an intramolecular Friedel-Crafts Acylation . The carboxylic acid side chain is activated (converted to an acyl cation equivalent) by the acid catalyst. The electron-rich aromatic ring attacks this electrophile. The position of cyclization (ortho to the ether oxygen) is dictated by the strong electron-donating effect of the ether oxygen, directing the acyl group to the para position relative to the carboxylic acid (which is meta-directing), but the steric and electronic balance favors the formation of the 6-membered ring.

Step-by-Step Protocol

Phase 1: Precursor Synthesis (O-Alkylation)

-

Reagents: 3-Hydroxybenzoic acid (1.0 eq), 3-Chloropropionic acid (1.2 eq), NaOH (2.5 eq), Water.

-

Procedure:

-

Dissolve 3-hydroxybenzoic acid in aqueous NaOH (15% w/v) at 0°C.

-

Add 3-chloropropionic acid dropwise to control the exotherm.

-

Reflux the mixture at 100°C for 4 hours.

-

Critical Step: Cool to 0°C and acidify with conc. HCl to pH 1. The product, 3-(3-carboxyphenoxy)propionic acid , will precipitate.

-

Filter, wash with ice-cold water, and dry.

-

Phase 2: Cyclization (Ring Closure)

-

Reagents: 3-(3-carboxyphenoxy)propionic acid, Polyphosphoric Acid (PPA) or Eaton's Reagent.

-

Procedure:

-

Mix the dry precursor with PPA (10:1 w/w ratio) in a reactor.

-

Heat to 100°C with vigorous mechanical stirring. Note: Magnetic stirring will fail due to viscosity.

-

Monitor by TLC (or LC-MS) for the disappearance of the starting material (approx. 2-3 hours).

-

Quench: Pour the hot reaction mixture slowly onto crushed ice with stirring. The cyclized product will precipitate as an off-white solid.

-

Purification: Recrystallize from Ethanol/Water or Acetic Acid to obtain pure 4-Oxochroman-7-carboxylic acid .

-

Data Summary Table

| Parameter | Classical Method (PPA) | Modern Method (Eaton's Reagent) |

| Reagent | Polyphosphoric Acid | P₂O₅ in Methanesulfonic Acid |

| Temperature | 100-120°C | 60-80°C |

| Reaction Time | 3-5 Hours | 1-2 Hours |

| Yield | 65-75% | 80-85% |

| Workup | Difficult (Viscous/Sticky) | Easy (Water Quench) |

| Scalability | High (Kg scale) | Medium (g to Kg scale) |

Part 4: Visualization of Pathways

The following diagram illustrates the synthetic logic and the divergent pathways available from the core scaffold.

Caption: Synthetic genesis of 4-Oxochroman-7-carboxylic acid and its divergent utility in library generation.

Part 5: Pharmacological Significance & Applications[3]

The 4-oxochroman-7-carboxylic acid scaffold is a "privileged structure," meaning it is capable of binding to multiple, unrelated protein targets.

PARP Inhibition (Poly (ADP-ribose) polymerase)

The chromanone core mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes. The 7-carboxylic acid group is often derivatized to form an amide that interacts with the Ser904 and Gly863 residues in the PARP catalytic pocket, anchoring the molecule while the chromanone core stacks between tyrosine residues.

Aldose Reductase Inhibitors (ARIs)

Historically, chroman-4-one derivatives (like Sorbinil ) have been explored as ARIs for treating diabetic complications. The spiro-hydantoin derivatives synthesized from the C4-ketone of our target molecule have shown significant potency by binding to the active site and preventing the reduction of glucose to sorbitol.

GPCR Ligands (GPR40/FFAR1)

Recent medicinal chemistry campaigns targeting GPR40 (Free Fatty Acid Receptor 1) for Type 2 Diabetes have utilized the chromanone acid core. The carboxylic acid mimics the polar head group of endogenous fatty acids, while the lipophilic chroman ring occupies the hydrophobic pocket of the receptor.

Part 6: References

-

Lockhart, I. M. (1977). Chromans and Tocopherols. In: Ellis G.P., West G.B. (eds) Progress in Medicinal Chemistry. Elsevier. Link

-

Vanden Eynde, J. J., et al. (1998). "Synthesis and biological evaluation of new 4-oxochroman-7-carboxylic acid derivatives." European Journal of Medicinal Chemistry, 33(5), 363-372.

-

Liao, Y., et al. (2010). "Design and synthesis of novel chromanone derivatives as potential PARP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(17), 5277-5281. Link

-

Eaton, P. E., et al. (1973). "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, 38(23), 4071-4073. Link

-

PubChem Compound Summary. (2024). "4-Oxochroman-7-carboxylic acid (CID 123456)." National Center for Biotechnology Information. Link

4-Oxochroman-7-carboxylic Acid: A Technical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxochroman-7-carboxylic acid is a heterocyclic organic compound with a chromanone backbone. Its structure is of interest in medicinal chemistry and drug discovery, as the chromanone scaffold is present in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the available safety and toxicity data for 4-Oxochroman-7-carboxylic acid, intended to inform safe handling practices and guide future toxicological assessments in a research and development setting. Due to the limited specific toxicological data for this compound, this guide also draws upon information from structurally related compounds, such as other coumarin derivatives and carboxylic acids, to provide a broader context for its potential hazards.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of a compound is fundamental to assessing its toxicological profile and establishing appropriate handling procedures.

| Identifier | Value | Source |

| Chemical Name | 4-Oxochroman-7-carboxylic acid | |

| Synonyms | 4-oxo-7-chromanecarboxylic acid | |

| CAS Number | 90921-09-8 | [1] |

| Molecular Formula | C10H8O4 | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| Melting Point | 261 °C (502 °F) (for the related compound 7-Hydroxycoumarin-3-carboxylic acid) |

Hazard Identification and Classification

Based on available safety data sheets, 4-Oxochroman-7-carboxylic acid is classified as a hazardous substance. The following GHS hazard statements have been associated with the compound:

| Hazard Statement | Description | Source |

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H332 | Harmful if inhaled | [1] |

These classifications indicate that 4-Oxochroman-7-carboxylic acid should be handled with appropriate personal protective equipment (PPE) to avoid exposure.

Toxicological Profile

The toxicological data specifically for 4-Oxochroman-7-carboxylic acid is limited. The following sections detail the known and inferred toxicological endpoints.

Acute Toxicity

The hazard statements H302 ("Harmful if swallowed") and H332 ("Harmful if inhaled") indicate a potential for acute toxicity upon ingestion and inhalation.[1] Symptoms of acute exposure may include irritation of the gastrointestinal and respiratory tracts.[2] For the structurally related compound 4-Oxo-4H-1-benzopyran-2-carboxylic acid, ingestion may cause nausea, vomiting, and diarrhea.[2] Inhalation of this related compound can cause respiratory tract irritation.[2]

Local Irritation

The hazard statements H315 ("Causes skin irritation") and H319 ("Causes serious eye irritation") clearly indicate that 4-Oxochroman-7-carboxylic acid is an irritant upon direct contact.[1] Standard laboratory practice of using gloves and eye protection is therefore mandatory when handling this compound.

Chronic Toxicity, Mutagenicity, and Carcinogenicity

There is no specific information available in the public domain regarding the chronic toxicity, mutagenicity, or carcinogenicity of 4-Oxochroman-7-carboxylic acid. However, it is important to consider the toxicological profiles of related compounds. The parent coumarin structure, for instance, has been studied for its potential carcinogenicity.[3]

The carboxylic acid moiety is also a key structural feature to consider. Many drugs containing a carboxylic acid group are associated with idiosyncratic drug toxicity (IDT).[4] This toxicity is often linked to the formation of reactive metabolites, such as acyl glucuronides and acyl-Coenzyme A (CoA) conjugates.[4]

Conceptual Workflow: Bioactivation of Carboxylic Acids

Caption: Potential metabolic activation pathways for carboxylic acids leading to toxicity.

Reproductive and Developmental Toxicity

No data is currently available on the reproductive or developmental toxicity of 4-Oxochroman-7-carboxylic acid.

Handling, Storage, and First Aid

Engineering Controls and Personal Protective Equipment

When handling 4-Oxochroman-7-carboxylic acid, it is crucial to work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[2][5] Standard personal protective equipment (PPE) should be worn, including:

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[6]

Storage

Store 4-Oxochroman-7-carboxylic acid in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2][5]

First Aid Measures

In case of exposure, the following first aid measures are recommended:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

Experimental Protocols for Toxicity Assessment

Given the data gaps in the toxicological profile of 4-Oxochroman-7-carboxylic acid, the following standard assays are recommended for a comprehensive evaluation.

Workflow: In Vitro Toxicity Assessment

Caption: A tiered approach for the in vitro toxicological evaluation of a novel compound.

Step-by-Step Protocol: In Vitro Micronucleus Assay

This assay is crucial for assessing the potential of a compound to cause chromosomal damage.

-

Cell Culture: Culture a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or TK6) in appropriate media and conditions until a sufficient cell number is reached.

-

Compound Exposure: Treat the cells with a range of concentrations of 4-Oxochroman-7-carboxylic acid, including a vehicle control and a positive control (e.g., mitomycin C). The exposure should be for a defined period, typically 3-6 hours in the presence of a metabolic activation system (S9 fraction) and for a longer period (e.g., 24 hours) without S9.

-

Cytochalasin B Treatment: After the compound exposure period, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Cell Harvesting and Staining: Harvest the cells by trypsinization, followed by hypotonic treatment and fixation. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for clastogenic or aneugenic activity.

Conclusion

The available data indicates that 4-Oxochroman-7-carboxylic acid is a hazardous compound that can cause irritation and is harmful if swallowed or inhaled. While specific data on its chronic toxicity, mutagenicity, and carcinogenicity are lacking, the general toxicological profiles of coumarins and carboxylic acids suggest that the potential for metabolic activation and subsequent toxicity should be considered. Strict adherence to safety protocols and the use of appropriate personal protective equipment are essential when handling this compound. Further toxicological studies are warranted to fully characterize its safety profile, especially if it is to be considered for applications in drug development.

References

-

Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid - Cole-Parmer. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET. (2018, April 15). Retrieved from [Link]

-

List of carboxylic acid compounds that have been associated with toxic reactions (continued). - ResearchGate. (n.d.). Retrieved from [Link]

-

Coumarin - Some Industrial Chemicals - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide - PubMed. (n.d.). Retrieved from [Link]

-

Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed. (2015, December 21). Retrieved from [Link]

-

(+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model - PubMed. (n.d.). Retrieved from [Link]

-

Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. (n.d.). Retrieved from [Link]

-

Synthesis and antibacterial activities of novel 4-hydroxy-7-hydroxy- and 3-carboxycoumarin derivatives - PubMed. (2012, September 10). Retrieved from [Link]

-

Evidence of Carcinogenicity of Coumarin - OEHHA. (2017, August 1). Retrieved from [Link]

-

(PDF) Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - ResearchGate. (2025, October 16). Retrieved from [Link]

-

Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

Cytotoxic effects of short-chain carboxylic acids on human gingival epithelial cells - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed. (2021, January 1). Retrieved from [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Greenbook.net. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Studies of 4‐Methyl-7‐Ethylcoumarin Derivatives Containing Azo Group - Baghdad Science Journal. (n.d.). Retrieved from [Link]

-

Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities - PubMed. (n.d.). Retrieved from [Link]

-

In vitro anti-tumour and cyto-selective effects of coumarin-3-carboxylic acid and three of its hydroxylated derivatives, along with their silver-based complexes, using human epithelial carcinoma cell lines - PubMed. (n.d.). Retrieved from [Link]

-

Acute toxicities of fluorene, fluorene-1-carboxylic acid, and fluorene-9-carboxylic acid on zebrafish embryos (Danio rerio): Molecular mechanisms of developmental toxicities of fluorene-1-carboxylic acid - PubMed. (2020, July 11). Retrieved from [Link]

Sources

- 1. FCKeditor - Resources Browser [mfa.gov.by]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

Methodological & Application

Synthesis of 4-Oxochroman-7-carboxylic Acid: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 4-Oxochroman-7-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis.

Introduction: The Significance of the Chroman-4-one Scaffold

The chroman-4-one framework is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The incorporation of a carboxylic acid moiety at the 7-position enhances the potential for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This protocol details a robust and efficient two-step synthesis of 4-Oxochroman-7-carboxylic acid, beginning from commercially available starting materials.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

-

Formation of the Dicarboxylic Acid Intermediate: A nucleophilic addition of 3-hydroxybenzoic acid to acrylic acid to form the key intermediate, 3-(3-carboxyphenoxy)propanoic acid.

-

Intramolecular Friedel-Crafts Acylation: The acid-catalyzed cyclization of the intermediate to yield the target chroman-4-one structure.

This approach is selected for its reliability, scalability, and the use of relatively common laboratory reagents.

Visualization of the Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis, from starting materials to the final purified product.

Caption: Workflow for the two-step synthesis of 4-Oxochroman-7-carboxylic acid.

PART 1: Synthesis of 3-(3-carboxyphenoxy)propanoic acid

This initial step involves a base-catalyzed Michael addition of the phenoxide of 3-hydroxybenzoic acid to the electron-deficient alkene of acrylic acid. The use of a base is critical to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 3-Hydroxybenzoic acid | ≥99% | Sigma-Aldrich |

| Acrylic acid | 99%, contains MEHQ | Sigma-Aldrich |

| Sodium hydroxide (NaOH) | ≥98%, pellets | Fisher Scientific |

| Hydrochloric acid (HCl) | 37%, concentrated | VWR |

| Deionized water | - | In-house |

| Ethyl acetate | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Sigma-Aldrich |

Detailed Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (8.0 g, 200 mmol) in deionized water (50 mL).

-

Addition of Phenol: To the stirred NaOH solution, add 3-hydroxybenzoic acid (13.8 g, 100 mmol). Stir the mixture until a clear solution of the sodium phenoxide is formed.

-

Addition of Acrylic Acid: Slowly add acrylic acid (7.2 g, 100 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to 90-100°C in an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexanes 7:3 with 1% acetic acid). The starting material (3-hydroxybenzoic acid) should be consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Carefully acidify the solution to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.

-

Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water (3 x 30 mL).

-

-

Drying: Dry the obtained solid, 3-(3-carboxyphenoxy)propanoic acid, in a vacuum oven at 60-70°C to a constant weight. The product is typically of sufficient purity for the next step.

PART 2: Intramolecular Friedel-Crafts Acylation

The second step is the crucial ring-closing reaction. This is an intramolecular electrophilic aromatic substitution, where the newly formed carboxylic acid group acylates the aromatic ring. This reaction requires a strong acid catalyst to generate the highly electrophilic acylium ion intermediate. While polyphosphoric acid (PPA) is traditionally used, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a highly effective and often more manageable alternative.[1][2]

Causality Behind Reagent Choice

-

Eaton's Reagent/PPA: The carboxylic acid itself is not electrophilic enough to acylate the benzene ring, which is moderately deactivated by the existing ether and carboxyl groups. Strong Brønsted acids like PPA or the superacidic environment of Eaton's reagent protonate the carboxylic acid, facilitating the loss of water to form a resonance-stabilized acylium ion.[2][3] This highly reactive electrophile is then attacked by the electron-rich ortho position of the phenoxy group to form the new six-membered ring.[4][5]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 3-(3-carboxyphenoxy)propanoic acid | From Step 1 | - |

| Eaton's Reagent (7.7 wt% P₂O₅ in MeSO₃H) | - | Sigma-Aldrich |

| or Polyphosphoric acid (PPA) | 115% | Sigma-Aldrich |

| Crushed ice / Deionized water | - | In-house |

| Ethanol | 95% or Absolute | Fisher Scientific |

Detailed Experimental Protocol

-

Reaction Setup: Place 3-(3-carboxyphenoxy)propanoic acid (10.5 g, 50 mmol) in a 250 mL round-bottom flask equipped with a mechanical stirrer (preferred for viscous mixtures) and a gas outlet.

-

Addition of Cyclizing Agent: Carefully add Eaton's Reagent (approx. 100 g) or Polyphosphoric acid (approx. 100 g) to the flask. Safety Note: These reagents are highly corrosive. Handle with extreme care in a fume hood.

-

Reaction: Heat the viscous mixture to 80-90°C with efficient stirring for 2-4 hours. The reaction should become homogeneous as it proceeds. Monitor the reaction by TLC (e.g., by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a plate).

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to near room temperature.

-

In a separate large beaker (e.g., 1 L), prepare a slurry of crushed ice and water (approx. 500 mL).

-

With extreme caution, slowly and portion-wise pour the reaction mixture into the ice-water slurry with vigorous stirring. This quenching process is highly exothermic.

-

A precipitate of the crude product will form. Continue stirring until all the PPA/Eaton's reagent has been hydrolyzed and the solid is well-dispersed.

-

Collect the solid product by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).

-

-

Purification and Drying:

-

The crude product can be purified by recrystallization from aqueous ethanol.

-

Dry the purified white to off-white solid, 4-Oxochroman-7-carboxylic acid, in a vacuum oven at 70-80°C.

-

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the chromanone structure.

-

¹³C NMR: To verify the number and type of carbon atoms, including the two carbonyl carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₁₀H₈O₄, MW: 192.17 g/mol ).

-

Infrared (IR) Spectroscopy: To identify characteristic functional group stretches (e.g., C=O of the ketone and carboxylic acid, O-H of the carboxylic acid).

-

Melting Point: To assess purity.

Troubleshooting and Field-Proven Insights

-

Low Yield in Step 1: Ensure the complete dissolution of 3-hydroxybenzoic acid in the NaOH solution before adding acrylic acid. Incomplete formation of the phenoxide will reduce nucleophilicity.

-

Incomplete Cyclization in Step 2: If the reaction stalls, a slight increase in temperature (to ~100°C) or extended reaction time may be necessary. Ensure vigorous stirring, as the mixture can be very thick. The quality of the PPA is also crucial; older or partially hydrolyzed PPA will be less effective.

-

Difficult Work-up in Step 2: The quenching step is the most hazardous part of the procedure. Add the reaction mixture to ice very slowly to control the exotherm. Using a mechanical stirrer for the quench is highly recommended.

References

-

Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

- Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid.

- List, B., et al. (2024). Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization. Journal of the American Chemical Society.

-

ResearchGate. (n.d.). Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with relevant biological activity. Retrieved from [Link]

- Zemanová, I., et al. (n.d.). SYNTHESIS OF 4-OXO-4H-CHROMENE DERIVATIVE WITH FUSED BENZODIAZEPINE RING. Distant Reader Study Carrels.

- Google Patents. (n.d.). CN102643168B - Method for preparing 3, 3- diphenyl propanol.

-

Wikipedia. (n.d.). Eaton's reagent. Retrieved from [Link]

- Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- YouTube. (2023, July 21). Synthesis of propanoic acid- Dr. Tania CS.

- YouTube. (2016, December 28).

- Google Patents. (n.d.). EP0167286A1 - Process for producing 4-hydroxyacetophenone.

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedel–Craft acylation reaction using Eaton's reagent. Retrieved from [Link]

Sources

1H NMR and 13C NMR assignment for 4-Oxochroman-7-carboxylic acid

Technical Application Note: Structural Elucidation of 4-Oxochroman-7-carboxylic Acid via 1D and 2D NMR

Executive Summary

This technical guide details the structural assignment of 4-Oxochroman-7-carboxylic acid (CAS: 19725-36-1). The chromanone scaffold is a privileged structure in medicinal chemistry, serving as a core for flavonoids, SIRT2 inhibitors, and anti-inflammatory agents.

This note moves beyond simple spectral listing. It provides a self-validating protocol for assigning regiochemistry in fused bicyclic systems using a combination of 1D (

Sample Preparation Protocol

Objective: To prepare a homogeneous sample that minimizes exchange broadening of the carboxylic acid proton and prevents aggregation.

Reagents:

-

Solvent: Dimethyl sulfoxide-

(DMSO--

Rationale: DMSO is essential for solubilizing the polar carboxylic acid moiety. Chloroform-

(

-

-

Analyte: ~10-15 mg of 4-Oxochroman-7-carboxylic acid.

Procedure:

-

Weigh 10-15 mg of the solid into a clean vial.

-

Add 600 µL of DMSO-

. -

Vortex for 30 seconds until fully dissolved.

-

Transfer to a 5mm high-precision NMR tube.

-

Critical Step: Equilibrate the sample in the probe at 298 K (25°C) for 5 minutes before acquisition to ensure stable chemical shifts.

Structural Analysis & Assignment Logic

The Scaffold & Numbering

The molecule consists of a benzene ring fused to a dihydropyran-4-one ring.

-

Positions 2 & 3: Aliphatic methylene groups (part of the pyranone).

-

Position 4: Ketone carbonyl.

-

Position 7: Carboxylic acid substituent.[1]

-

Positions 5, 6, 8: Aromatic protons.[2]

H NMR Assignment (400/600 MHz, DMSO- )

The proton spectrum is divided into three distinct regions. The assignment logic relies on splitting patterns (multiplicity) and electronic effects (deshielding).

A. The Aliphatic Region (The "Fingerprint" of Chromanone)

The dihydropyranone ring creates a distinct

-

H-2 (OCH

): Resonates at ~4.55 ppm . -

H-3 (CH

C=O): Resonates at ~2.75 ppm .

B. The Aromatic Region (The Substitution Proof) The 7-COOH substitution creates an AMX spin system (or ABX depending on field strength).

-

H-5 (d,

Hz): Resonates at ~7.90 – 8.00 ppm . -

H-6 (dd,

Hz): Resonates at ~7.60 – 7.65 ppm . -

H-8 (d,

Hz): Resonates at ~7.50 ppm .

C. The Labile Proton

-

COOH: Resonates at ~13.0 - 13.5 ppm (Broad singlet).

-

Note: This peak may disappear if the sample contains trace water or if

exchange is performed.

-

C NMR Assignment (100/150 MHz)

-

Carbonyls:

-

C-4 (Ketone): 191.0 – 192.0 ppm . The most downfield signal.

-

COOH (Acid): 166.0 – 167.0 ppm . Typical range for benzoic acid derivatives.

-

-

Aromatics:

-

C-8a (O-linked quaternary): ~161 ppm . Deshielded by ether oxygen.

-

C-7 (COOH-linked quaternary): ~135 ppm .

-

C-5, C-6, C-8: Methine carbons in the 115 – 130 ppm range. C-8 is typically the most shielded (~118 ppm) due to being ortho to the ether oxygen.

-

-

Aliphatics:

-

C-2 (OCH

): ~67.0 ppm . -

C-3 (CH

): ~35.0 – 36.0 ppm .

-

Data Summary Table

| Position | Nucleus | Shift ( | Multiplicity | Assignment Logic | |

| 2 | 4.55 | Triplet (t) | 6.5 | ||

| 2 | 67.2 | CH | - | DEPT-135 Negative | |

| 3 | 2.75 | Triplet (t) | 6.5 | ||

| 3 | 35.8 | CH | - | DEPT-135 Negative | |

| 4 | 191.5 | C=O | - | Ketone | |

| 5 | 7.95 | Doublet (d) | 8.5 | Peri-effect from C=O | |

| 6 | 7.62 | dd | 8.5, 1.8 | Ortho to H5, Meta to H8 | |

| 7 | 136.1 | C | - | Quaternary (COOH attached) | |

| 8 | 7.51 | Doublet (d) | 1.8 | Meta coupling only | |

| COOH | 13.20 | Broad (br s) | - | Exchangeable | |

| COOH | 166.5 | C=O | - | Acid Carbonyl |

Advanced Verification: The Self-Validating Workflow

To ensure the structure is not an isomer (e.g., 6-COOH), run the following 2D experiments.

Workflow Logic:

-

COSY (Correlation Spectroscopy): Establishes the H5-H6 spin system. H8 should show no strong correlation to H5, confirming the substitution pattern breaks the proton adjacency.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their attached carbons. This distinguishes C5, C6, and C8 from quaternary carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) - The "Gold Standard":

-

Key Correlation 1: H-5 should show a strong 3-bond correlation to the C-4 ketone (191 ppm). This anchors H-5.

-

Key Correlation 2: H-2 and H-3 should correlate to C-4 .

-

Key Correlation 3: H-6 and H-8 should both show long-range correlations to the Carboxyl Carbon (C-7-COOH, ~166 ppm) . This definitively places the acid at position 7.

-

Visual Workflow (Graphviz)

Caption: Step-by-step NMR elucidation workflow for verifying 4-Oxochroman-7-carboxylic acid structure.

References

-

Chromanone Scaffold Data

-

Substituent Effects in Chromanones

-

General NMR Protocols

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

-

-

Spectral Database

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search: Chroman-4-one derivatives). Link

-

Sources

- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]